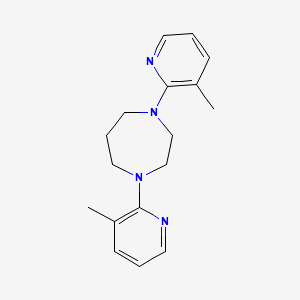![molecular formula C14H13N3O3 B3170916 3-(tert-butyl)-6-nitroindeno[1,2-c]pyrazol-4(2H)-one CAS No. 946386-52-3](/img/structure/B3170916.png)
3-(tert-butyl)-6-nitroindeno[1,2-c]pyrazol-4(2H)-one
Descripción general
Descripción
3-(tert-butyl)-6-nitroindeno[1,2-c]pyrazol-4(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has unique biochemical and physiological effects, making it an essential chemical in various lab experiments.
Aplicaciones Científicas De Investigación
Antioxidant Properties and Environmental Fate
One area of interest is the investigation into the environmental occurrence, fate, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), which includes compounds structurally related to 3-(tert-Butyl)-6-nitroindeno[1,2-c]pyrazol-4(2H)-one. Studies have shown that SPAs, such as 2,6-di-tert-butyl-4-methylphenol (BHT), are widely used in various industrial and commercial products to retard oxidative reactions and prolong product shelf life. These compounds have been detected in numerous environmental matrices, including indoor dust, outdoor air particulates, and river water. Exposure pathways include food intake, dust ingestion, and the use of personal care products. Some SPAs have demonstrated potential for hepatic toxicity and endocrine disrupting effects, highlighting the need for future research to develop SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).
Therapeutic Applications
In the realm of therapeutic research, pyrazoline derivatives, which are structurally related to this compound, have been extensively studied for their diverse pharmacological properties. These compounds are recognized for their antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The exploration of pyrazoline derivatives has led to the identification of numerous pharmacologically active molecules, encouraging further investigation into their potential as therapeutic agents. This research underscores the importance of pyrazoline and its derivatives in drug discovery and development, pointing to a vast array of possible applications in treating various diseases (Shaaban, Mayhoub, & Farag, 2012).
Synthetic Strategies and Chemical Reactivity
Significant attention has also been paid to the synthesis and chemical reactivity of highly substituted pyrazolines, including derivatives similar to this compound. Research in this area has led to the development of novel synthetic routes and the discovery of unique reactivity patterns of pyrazoline compounds. These studies have paved the way for the creation of innovative compounds with potential applications in various fields, including organic chemistry, materials science, and pharmacology. The ability to synthesize and manipulate these compounds has significant implications for the development of new materials and therapeutic agents (Baumstark, Vásquez, & Mctush-Camp, 2013).
Propiedades
IUPAC Name |
3-tert-butyl-6-nitro-2H-indeno[1,2-c]pyrazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-14(2,3)13-10-11(15-16-13)8-5-4-7(17(19)20)6-9(8)12(10)18/h4-6H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSPNLXQBIJRTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=NN1)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801190092 | |
| Record name | 3-(1,1-Dimethylethyl)-6-nitroindeno[1,2-c]pyrazol-4(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801190092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946386-52-3 | |
| Record name | 3-(1,1-Dimethylethyl)-6-nitroindeno[1,2-c]pyrazol-4(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946386-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,1-Dimethylethyl)-6-nitroindeno[1,2-c]pyrazol-4(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801190092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B3170853.png)
![6-(Pyrrolidin-1-yl)-[2,3'-bipyridine]-5-carbonitrile](/img/structure/B3170861.png)

![Methyl 2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B3170880.png)
![tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate](/img/structure/B3170886.png)
![benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate](/img/structure/B3170890.png)
![(2Z)-N-[(3-chlorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B3170899.png)


![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3170947.png)
![5-({[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3170948.png)

